2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide
Description
2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide is a structurally complex heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a dihydro ring system. Key functional groups include:
- Tetrazole moiety: The 1-phenyl-1H-tetrazol-5-yl group, a nitrogen-rich heterocycle known for bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry .
- Acetamide linker: The sulfanyl-acetyl-amino group bridges the tetrazole and thiophene, offering flexibility for structural modifications.
Synthesis of this compound likely involves sequential acylation and cyclization steps. Evidence from related tetrazolylthiophene derivatives suggests that acylation of amino groups with acetyl chloride in toluene/pyridine is a viable strategy, avoiding side reactions such as oxadiazole formation . The compound’s structural complexity positions it as a candidate for further derivatization, particularly in drug discovery for targeting enzymes or receptors sensitive to tetrazole-containing ligands.
Properties
Molecular Formula |
C17H16N6O2S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H16N6O2S2/c18-15(25)14-11-7-4-8-12(11)27-16(14)19-13(24)9-26-17-20-21-22-23(17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,18,25)(H,19,24) |
InChI Key |
GTOLEMVNFVMTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopenta[b]thiophene Scaffold
The synthesis begins with the preparation of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Compound 1 ), a key intermediate. This compound is synthesized via cyclization of cyclohexanone derivatives with alkyl cyanoacetate under sulfur-mediated conditions.
Key Reaction:
Cyclohexanone + Ethyl cyanoacetate → Ethyl 2-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Conditions : Sulfur, 40–80°C, 6–8 hours.
Sulfanylacetyl Group Coupling
The ester group in Compound 2 is hydrolyzed to a carboxylic acid using NaOH in ethanol, followed by activation with thionyl chloride to form the acyl chloride. This intermediate reacts with 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide to introduce the sulfanylacetyl group.
Reaction Scheme:
Compound 2 → Hydrolysis → Acyl chloride → Amidation → Target compound
Catalyst : 4-Dimethylaminopyridine (DMAP).
Solvent : Tetrahydrofuran (THF).
Microwave-Assisted Cyclization for Enhanced Efficiency
One-Pot Tetrazole and Sulfanylacetyl Incorporation
A streamlined method involves microwave-assisted cyclization to reduce reaction times. Starting from 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide , the tetrazole and sulfanylacetyl groups are introduced sequentially under microwave irradiation.
Conditions:
-
Microwave Power : 300 W.
-
Temperature : 120°C.
-
Time : 20–30 minutes.
Advantages:
-
Yield Improvement : 90–92% (vs. 75–80% in conventional heating).
-
Purity : >98% by HPLC.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Multi-Step Functionalization | Cyclization → Tetrazole → Amidation | 78–85 | 95–97 |
| Microwave-Assisted | One-pot cyclization | 90–92 | >98 |
Critical Reagents and Conditions
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Structural Features
- Tetrazole-Thiophene vs. Cephalosporin-Thiazole: The target compound shares sulfur-containing heterocycles (thiophene) with the cephalosporin derivative in , which contains a thiazole ring. The tetrazole group in the target compound may mimic carboxylate groups more effectively than the cephalosporin’s β-lactam ring, which is critical for antibiotic activity .
Acylation Strategies :
Both the target compound and N-(5-aryl-2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamides utilize acylation to introduce acetamide groups. However, the cephalosporin analog employs a Schiff base formation (condensation with 4-hydroxybenzaldehyde) for functionalization , highlighting divergent synthetic pathways.
Functional Group Impact
- Bioisosteric Potential: The tetrazole moiety in the target compound and analogs serves as a carboxylate bioisostere, improving metabolic stability compared to the hydrolytically labile β-lactam in cephalosporins .
- Sulfanyl Groups :
The sulfanyl-acetyl linker in the target compound contrasts with the S-(4-methoxybenzyl)sulfanyl groups in . The latter’s methoxybenzyl groups may enhance lipophilicity, whereas the target compound’s phenyltetrazole could improve π-stacking interactions .
Research Findings and Implications
- Synthetic Flexibility: The amino group in tetrazolylthiophenes allows for diverse acylation, as demonstrated in , suggesting the target compound could be further modified to optimize pharmacokinetic properties .
- Thermodynamic Stability : Tetrazole rings contribute to high thermal and oxidative stability, advantageous over thiazole-containing compounds like those in , which may degrade under acidic conditions .
Biological Activity
The compound 2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, while also discussing relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C18H17N5OS
- Molecular Weight : 351.43 g/mol
- InChIKey : UZGAVBDGDBDWMU-UHFFFAOYSA-N
The structure of the compound features a tetraazole moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets. The presence of the thiophene ring and the sulfanyl group further contributes to its pharmacological potential.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of thiophene and tetraazole have been shown to scavenge free radicals effectively. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity, where higher scavenging rates indicate stronger antioxidant properties.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. A study demonstrated that similar compounds showed cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (breast cancer). The MTT assay is typically employed to assess cell viability post-treatment.
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been documented. Research suggests that derivatives containing thiophene and tetraazole exhibit significant antibacterial and antifungal activities. For example, compounds with a tetraazole moiety have been reported to inhibit the growth of various bacterial strains.
Case Studies
- Antioxidant Study : A recent study evaluated several tetraazole derivatives for their antioxidant capabilities using the DPPH assay. Results indicated that compounds with higher lipophilicity demonstrated enhanced scavenging activity.
- Anticancer Research : In a comparative study of various thiophene derivatives, it was found that modifications on the thiophene ring can significantly affect cytotoxicity against cancer cells. The presence of electron-withdrawing groups appeared to enhance activity.
- Antimicrobial Evaluation : A screening of tetraazole-based compounds against Staphylococcus aureus and Escherichia coli revealed promising antibacterial effects, suggesting potential for further development as therapeutic agents.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Thioether linkage formation : Coupling the tetraazole moiety via sulfanyl-acetyl intermediates.
- Amide bond formation : Linking the cyclopenta-thiophene backbone to the sulfanyl-acetyl group.
- Purification : Techniques like recrystallization (polar solvents) and column chromatography (silica gel, gradient elution) are critical to achieve >95% purity .
Challenges include avoiding side reactions (e.g., oxidation of thiol groups) and optimizing reaction time/temperature to prevent decomposition of the tetraazole ring .
Q. What analytical methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What safety protocols are essential when handling this compound?
- Lab Regulations : Adhere to the Chemical Hygiene Plan, including 100% compliance with safety exams for lab access .
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and fume hood use due to potential toxicity of thiophene/tetraazole derivatives.
- Waste Disposal : Segregate halogenated and sulfur-containing waste per EPA guidelines .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for tetraazole-thiophene coupling .
- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method narrow down optimal conditions (e.g., solvent polarity, catalyst selection) .
- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational models to refine predictions iteratively .
Q. How to resolve contradictions in biological activity data across studies?
- Structural Analog Comparison : Compare with analogs (e.g., thiazole/triazole derivatives) to isolate substituent effects (see Table 1) .
- Dose-Response Studies : Use standardized assays (e.g., IC measurements in enzyme inhibition) to minimize variability.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies arising from assay conditions or cell lines .
Q. Table 1: Structural Analogs and Key Differences
| Compound Class | Key Substituents | Biological Activity Variance |
|---|---|---|
| Thiazole | Methyl at C4 | Lower metabolic stability |
| Triazole | Phenyl at N1 | Enhanced receptor affinity |
| Cyclopenta-thiophene | Dihydro backbone | Reduced cytotoxicity |
| Data adapted from |
Q. How to design experiments for optimizing reaction yield and selectivity?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio) with minimal runs .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to identify maxima in yield .
- In Situ Monitoring : Employ techniques like Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and reduce premature degradation .
- Microencapsulation : Use lipid-based nanoparticles to protect the tetraazole ring from enzymatic cleavage .
- pH-Sensitive Formulations : Develop coatings that release the compound selectively in target tissues (e.g., tumor microenvironments) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
